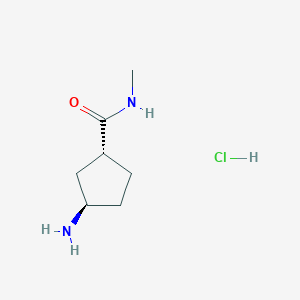

(1R,3R)-3-amino-N-methyl-cyclopentanecarboxamide hydrochloride

Description

(1R,3R)-3-Amino-N-methyl-cyclopentanecarboxamide hydrochloride (CAS: 2306254-64-6) is a chiral cyclopentane derivative featuring a carboxamide group substituted with a methylamine moiety and a protonated amino group stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

(1R,3R)-3-amino-N-methylcyclopentane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9-7(10)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |

InChI Key |

QLMVLGKWGHUSON-KGZKBUQUSA-N |

Isomeric SMILES |

CNC(=O)[C@@H]1CC[C@H](C1)N.Cl |

Canonical SMILES |

CNC(=O)C1CCC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride typically involves several steps. One common method includes the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions.

Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentane vs. Cyclohexane Derivatives

| Compound Name | Ring System | Substituents | Salt Form | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| Target Compound | Cyclopentane | 3-Amino, N-methyl carboxamide | Hydrochloride | ~206.68* | Optimal ring strain; enhanced solubility via HCl salt; chiral 1R,3R centers |

| Methyl 1-(methylamino)cyclohexanecarboxylate HCl | Cyclohexane | Methyl ester, N-methylamino | Hydrochloride | ~207.69 | Larger ring reduces strain; ester group increases lipophilicity (logP ~2.94) |

| (1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide | Cyclopentane | 3-Amino, N,N-dimethyl carboxamide | Free base | ~183.25 | Dimethyl substitution increases logP; 1R,3S stereochemistry alters activity |

Notes:

Stereochemical and Functional Group Variations

Notes:

Salt Form and Solubility Profiles

| Compound Name | Salt Form | Solubility (Predicted) | logP |

|---|---|---|---|

| Target Compound | Hydrochloride | High (polar solvents) | ~1.2* |

| (1R,3S)-3-Aminocyclohexanol hydrochloride | Hydrochloride | Moderate | ~0.8 |

| cis-3-Hydroxy-cyclopentanecarboxylic acid | Free acid | Low (hydrophilic) | ~0.5 |

Notes:

- *Estimated logP based on structural analogs (e.g., cyclohexane derivatives in have logP ~2.94).

- Hydrochloride salts universally improve solubility compared to free bases or acids .

Key Research Findings

Stereochemical Specificity : The 1R,3R configuration of the target compound likely optimizes interactions with chiral binding sites, unlike 1R,3S diastereomers, which may exhibit reduced efficacy .

Ring Size Effects : Cyclopentane derivatives balance conformational flexibility and strain, whereas cyclopropane analogs () prioritize rigidity for targeted binding but face synthetic challenges .

Functional Group Trade-offs : While N-methyl carboxamide improves metabolic stability over ester groups (), it may reduce permeability compared to dimethylated analogs .

Biological Activity

(1R,3R)-3-amino-N-methyl-cyclopentanecarboxamide hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound is a cyclopentylamine derivative, which has been studied for its interactions with various biological targets. Its structure allows it to participate in significant biological processes, particularly as an antagonist in certain receptor systems.

The primary biological activity of (1R,3R)-3-amino-N-methyl-cyclopentanecarboxamide hydrochloride is linked to its role as an antagonist of the CCR2 receptor. CCR2 is involved in the recruitment of monocytes during inflammatory responses. Inhibition of this receptor can lead to decreased inflammation and modulation of immune responses.

Key Findings

- CCR2 Antagonism : Studies have shown that the compound effectively inhibits the binding of chemokines such as MCP-1 to CCR2, which is crucial for monocyte chemotaxis. This antagonistic action suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis .

- Kinetic Properties : The compound exhibits favorable kinetic properties, with a high residence time on the CCR2 receptor. This characteristic enhances its potential efficacy as a therapeutic agent .

Table 1: Kinetic Data of (1R,3R)-3-amino-N-methyl-cyclopentanecarboxamide Hydrochloride

| Compound | Ki (nM) ± SEM | kon (nM⁻¹ min⁻¹) | koff (min⁻¹) | RT (min) |

|---|---|---|---|---|

| (1R,3R)-3-amino-N-methyl-cyclopentanecarboxamide hydrochloride | 7.2 ± 0.5 | 0.010 ± 0.002 | 0.011 ± 0.0002 | 94 ± 3 |

Note: Ki represents the inhibition constant; kon and koff are the association and dissociation rate constants, respectively.

Case Studies

Several studies have evaluated the efficacy of (1R,3R)-3-amino-N-methyl-cyclopentanecarboxamide hydrochloride in vivo and in vitro.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in significantly reduced levels of inflammatory markers and improved clinical scores related to inflammatory conditions .

- Clinical Implications : The compound's ability to modulate immune responses suggests it may be beneficial in treating chronic inflammatory diseases. Its selective action on CCR2 could minimize side effects compared to broader immunosuppressive therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.